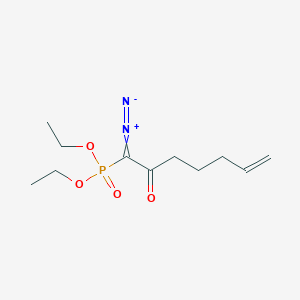
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of a phosphonate ester with a diazonium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonate ester precursor, followed by diazotization and subsequent purification of the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl P-(1-diazo-2-oxopropyl)phosphonate
- Phosphonic acid, (1-diazo-2-oxo-6-heptenyl)-, diethyl ester
Uniqueness
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is unique due to its combination of a diazonium group and a phosphoryl group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
119407-24-8 |
|---|---|
Fórmula molecular |
C11H19N2O4P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
1-diazo-1-diethoxyphosphorylhept-6-en-2-one |
InChI |
InChI=1S/C11H19N2O4P/c1-4-7-8-9-10(14)11(13-12)18(15,16-5-2)17-6-3/h4H,1,5-9H2,2-3H3 |
Clave InChI |
GMNPMQIEVQYMTC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=[N+]=[N-])C(=O)CCCC=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


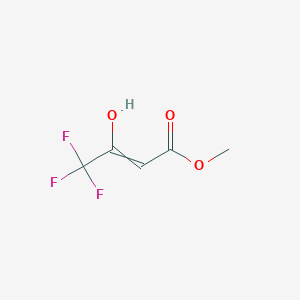
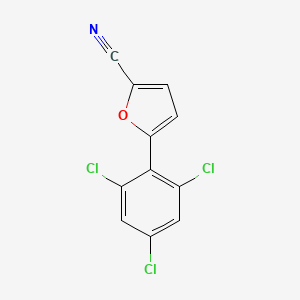
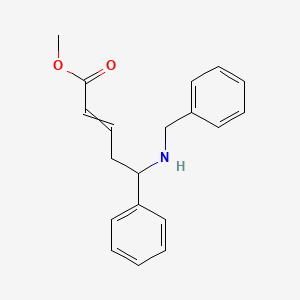

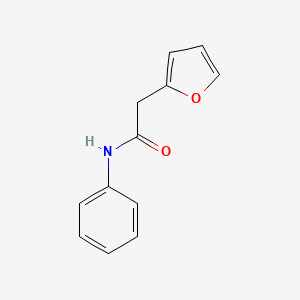
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
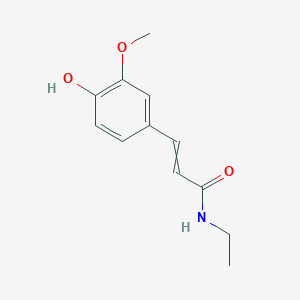
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
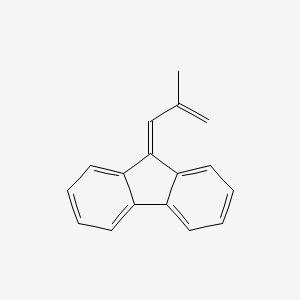
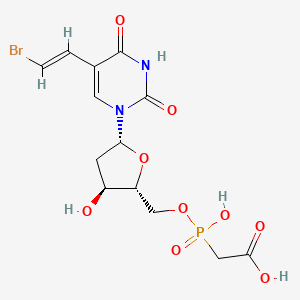
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
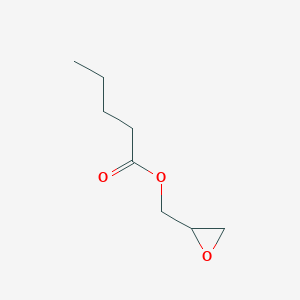
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
